
N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthetic Pathways and Chemical Derivatives
The synthesis of derivatives related to N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide involves complex chemical pathways. These derivatives are synthesized through various methods, including cyclization reactions, condensation with ethanolamines, and reactions with thionyl chloride, showcasing the chemical versatility and potential for modification to enhance biological activities (Chapman, Clarke, & Sawhney, 1968).
Anticancer Activities
Several studies have focused on the anticancer properties of thiadiazole derivatives. Compounds synthesized with modifications on the thiadiazole scaffold, including the incorporation of fluorine or bromine atoms and various substituents, have shown promising in vitro anticancer activities. These activities are attributed to the ability of these compounds to inhibit cell proliferation and migration in various cancer cell lines, including those derived from colon adenocarcinoma, lung carcinoma, and nervous system cancers. The anticancer effect is linked to decreased cell division and inhibited cell migration, without affecting the viability of normal cells (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antimicrobial Activities
Derivatives of the thiadiazole class have been investigated for their antimicrobial properties. Synthesis of compounds through microwave-assisted methods and subsequent testing against various bacterial and fungal strains have revealed that certain derivatives possess significant antimicrobial activities. The presence of fluorine atoms and specific substituents in the compound structure plays a crucial role in enhancing these activities, highlighting the compound's potential as a basis for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Neuroprotective Effects
Research into the neuroprotective effects of thiadiazole derivatives has shown that certain compounds within this class can exert a trophic effect on neuronal cell cultures. These compounds provide protection in models of neurotoxicity, such as those induced by serum deprivation and glutamate exposure. The neuroprotective activity, coupled with a lack of negative impact on the viability of normal cells, positions these compounds as potential therapeutic agents for neurodegenerative diseases (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
作用機序
特性
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O2S2/c18-11-4-6-13(7-5-11)20-14(24)9-26-17-23-22-16(27-17)21-15(25)10-2-1-3-12(19)8-10/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAXHMXGJVSEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2620759.png)
![N-(2,4-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620761.png)
![3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2620763.png)
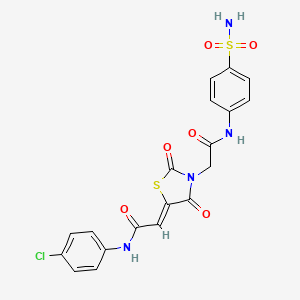
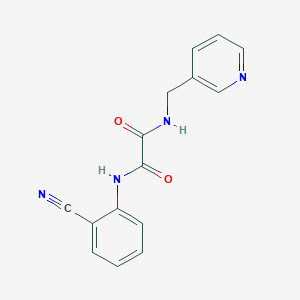
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2620768.png)
![2-(benzylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2620771.png)

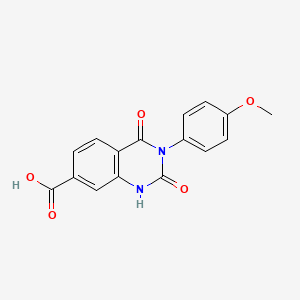
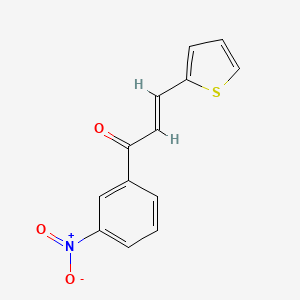
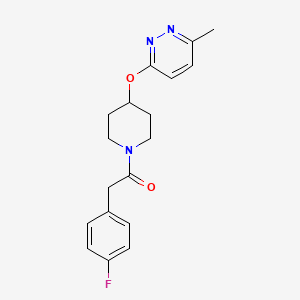

![Methyl 2-[(3-methylbenzoyl)amino]acetate](/img/structure/B2620779.png)